molecular formula C7H7BrINO B6163520 5-bromo-3-iodo-2-methoxy-4-methylpyridine CAS No. 2385454-43-1

5-bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No.: B6163520
CAS No.: 2385454-43-1
M. Wt: 327.9
InChI Key:
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Description

5-bromo-3-iodo-2-methoxy-4-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-2-methoxy-4-methylpyridine typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce pyridine N-oxides.

Scientific Research Applications

5-bromo-3-iodo-2-methoxy-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The methoxy and methyl groups may also play a role in modulating the compound’s overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • 2-methoxy-4-methylpyridine
  • 5-iodo-2-methylpyridine

Uniqueness

5-bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the combination of bromine, iodine, methoxy, and methyl substituents on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

2385454-43-1

Molecular Formula

C7H7BrINO

Molecular Weight

327.9

Purity

95

Origin of Product

United States

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